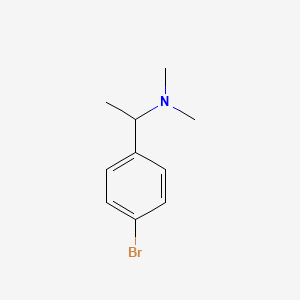

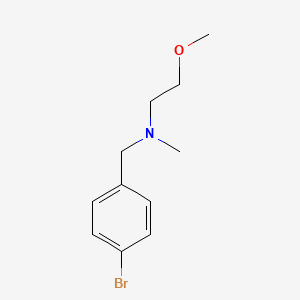

![molecular formula C23H16N2 B3023270 2-(萘-1-基)-1-苯基-1H-苯并[d]咪唑 CAS No. 2562-84-7](/img/structure/B3023270.png)

2-(萘-1-基)-1-苯基-1H-苯并[d]咪唑

描述

“2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of phenanthromidazole . It is synthesized using the TiO2® nanosemiconductor as the catalyst under solvent-free conditions . It is characterized by NMR and single crystal XRD techniques .

Synthesis Analysis

The synthesis of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” involves the use of the TiO2® nanosemiconductor as the catalyst under solvent-free conditions . The process is efficient and results in high yields .Molecular Structure Analysis

The molecular structure of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” has been characterized by NMR and single crystal XRD techniques . The structure is confirmed by the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1H-NMR spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” are efficient and result in high yields . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” have been carefully analyzed . It has photophysical, electrochemical, and electroluminescent properties . It is used in highly efficient Alq3-based organic light-emitting devices .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole, focusing on six unique applications:

Organic Light-Emitting Diodes (OLEDs)

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole: has been extensively studied for its potential use in OLEDs. Its unique molecular structure allows for efficient electron transport and high luminescence efficiency. This compound can be used as a host material in the emissive layer of OLEDs, contributing to improved device performance and longevity .

Photovoltaic Cells

This compound is also explored in the field of photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). Its strong light absorption and efficient charge transfer properties make it a suitable candidate for use as a sensitizer. Research has shown that incorporating this compound can enhance the overall efficiency of solar cells .

Fluorescent Probes

Due to its strong fluorescence properties, 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is used as a fluorescent probe in various biological and chemical sensing applications. It can be employed to detect metal ions, pH changes, and other analytes in solution, providing a sensitive and selective method for monitoring these parameters .

Antifungal Agents

Recent studies have indicated that derivatives of this compound exhibit significant antifungal activity. They can induce apoptosis and cell bursting in fungal cells, making them potential candidates for developing new antifungal drugs. This application is particularly important in combating resistant strains of fungi .

作用机制

Target of Action

The primary targets of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole are organic electroluminescent devices . This compound is used as a functional layer in these devices, contributing to their photophysical, electrochemical, and electroluminescent properties .

Mode of Action

The compound interacts with its targets by binding to the surface of nanoparticles, such as ZnO . This interaction results in a significant fluorescence quenching, which is completed via the electron transfer from the compound’s excited state to the nanoparticle .

Biochemical Pathways

The compound affects the electroluminescent process in organic light-emitting devices . Specifically, it contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2 ET1 > ES1 .

Result of Action

The result of the compound’s action is the enhancement of the performance of organic light-emitting devices . For instance, a device using this compound achieved a maximum luminous efficiency of 5.99 cd A −1, a maximum brightness of 40,623 cd m −2, and a power efficiency of 5.25 lm W −1 .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, the compound’s fluorescence quenching effect is dependent on the concentration of nanoparticles into the compound . Additionally, the compound’s contribution to the electroluminescent process in organic light-emitting devices can be affected by the device’s specific construction and operating conditions .

安全和危害

While specific safety and hazard information for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” is not available, general safety measures for handling imidazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions for “2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole” and its derivatives could involve their use in organic electroluminescent devices . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

2-naphthalen-1-yl-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKXGWFYKMRQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478052 | |

| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

2562-84-7 | |

| Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)

![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)

![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine](/img/structure/B3023210.png)